N-cyclohexyl-4-fluoronaphthalene-1-sulfonamide
Description
N-cyclohexyl-4-fluoronaphthalene-1-sulfonamide is an organic compound with the molecular formula C16H18FNO2S It is a derivative of naphthalenesulfonamide, where a cyclohexyl group is attached to the nitrogen atom and a fluorine atom is attached to the naphthalene ring
Properties
Molecular Formula |
C16H18FNO2S |
|---|---|
Molecular Weight |
307.4g/mol |
IUPAC Name |
N-cyclohexyl-4-fluoronaphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H18FNO2S/c17-15-10-11-16(14-9-5-4-8-13(14)15)21(19,20)18-12-6-2-1-3-7-12/h4-5,8-12,18H,1-3,6-7H2 |
InChI Key |
XSCFBUZHNYWVJO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)F |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-fluoronaphthalene-1-sulfonamide typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 1-nitronaphthalene.
Reduction: The nitro group in 1-nitronaphthalene is reduced to an amino group using a reducing agent such as iron and hydrochloric acid, resulting in 1-aminonaphthalene.
Sulfonation: 1-aminonaphthalene is then sulfonated using chlorosulfonic acid to form 1-naphthalenesulfonamide.
Fluorination: The sulfonamide is fluorinated using a fluorinating agent such as N-fluorobenzenesulfonimide to introduce the fluorine atom at the 4-position of the naphthalene ring.
Cyclohexylation: Finally, the fluorinated sulfonamide is reacted with cyclohexylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-fluoronaphthalene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonic acids.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted naphthalenesulfonamides.
Scientific Research Applications
N-cyclohexyl-4-fluoronaphthalene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-fluoronaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-1-naphthalenesulfonamide: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
N-Cyclohexyl-4-chloro-1-naphthalenesulfonamide: Contains a chlorine atom instead of fluorine, leading to variations in biological activity and chemical behavior.
N-Cyclohexyl-4-bromo-1-naphthalenesulfonamide:
Uniqueness
N-cyclohexyl-4-fluoronaphthalene-1-sulfonamide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This uniqueness makes it valuable for specific applications where these properties are advantageous.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
